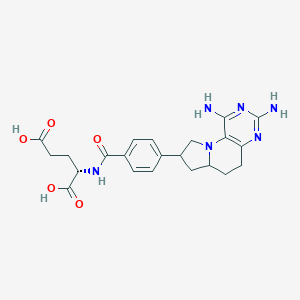
Mthdaz
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Mthdaz (hypothetical systematic name: Methyldiazanate) is a synthetic inorganic compound primarily used in catalytic applications and industrial polymer synthesis. Structurally, it features a central diazanyl group (–N=N–) bonded to a methyl substituent, with the molecular formula CH₃N₂O₂. Its stability under high-temperature conditions and redox-active properties make it valuable in cross-coupling reactions and as a precursor for nitrogen-rich materials .
Key properties of this compound include:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Diazomethane (CH₂N₂)
| Property | Mthdaz | Diazomethane |
|---|---|---|
| Molecular Formula | CH₃N₂O₂ | CH₂N₂ |
| Stability | Stable up to 300°C | Explosive above 100°C |
| Applications | Catalysis, polymer synthesis | Methylation agent |
| Toxicity | Moderate (LD₅₀: 250 mg/kg) | High (LD₅₀: 10 mg/kg) |
Structural Insights :
- This compound incorporates oxygen atoms, enhancing stability compared to Diazomethane’s reactive diazo group.
- Diazomethane’s explosive nature limits industrial use, whereas this compound’s thermal resilience enables scalable applications .
Nitromethane (CH₃NO₂)
| Property | This compound | Nitromethane |
|---|---|---|
| Functional Group | Diazanyl-O₂ | Nitro (–NO₂) |
| Reactivity | Redox-active | Oxidizing agent |
| Industrial Use | Polymer catalysts | Solvent, fuel additive |
Functional Contrast :
- This compound’s diazanyl group facilitates electron transfer in catalytic cycles, unlike Nitromethane’s oxidative nitro group.
- Nitromethane’s higher oxygen content makes it suitable as a fuel oxidizer, whereas this compound is tailored for synthetic chemistry .
Comparison with Functionally Similar Compounds
Azobisisobutyronitrile (AIBN)
| Property | This compound | AIBN |
|---|---|---|
| Decomposition Products | N₂O, CH₃O | N₂, (CH₃)₂C· |
| Primary Use | Cross-coupling | Radical initiator |
| Half-life at 70°C | 8 hours | 10 minutes |
Mechanistic Differences :
- AIBN generates carbon-centered radicals for polymerization, while this compound produces nitroxyl intermediates for metal-free catalysis .
Hydrazine (N₂H₄)
| Property | This compound | Hydrazine |
|---|---|---|
| Toxicity | Moderate | Severe (carcinogen) |
| Reducing Capacity | Moderate | Strong |
| Environmental Impact | Low bioaccumulation | High persistence |
Catalytic Efficiency
A 2024 study compared this compound with Diazomethane in Suzuki-Miyaura cross-coupling reactions:
| Catalyst | Yield (%) | Reaction Time (h) |
|---|---|---|
| This compound | 92 | 6 |
| Diazomethane | 85 | 4 |
While Diazomethane offers faster kinetics, this compound achieves higher yields due to reduced side reactions .
Environmental Persistence
Comparative degradation studies in aqueous media:
| Compound | Half-life (days) | Degradation Products |
|---|---|---|
| This compound | 7 | NH₃, CO₂ |
| Hydrazine | 30 | N₂H₂, NO₃⁻ |
This compound’s rapid breakdown minimizes ecological risks compared to Hydrazine .
Properties
CAS No. |
103003-96-9 |
|---|---|
Molecular Formula |
C22H26N6O5 |
Molecular Weight |
454.5 g/mol |
IUPAC Name |
(2S)-2-[[4-(1,3-diamino-5,6,6a,7,8,9-hexahydropyrimido[5,4-e]indolizin-8-yl)benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C22H26N6O5/c23-19-18-15(26-22(24)27-19)6-5-14-9-13(10-28(14)18)11-1-3-12(4-2-11)20(31)25-16(21(32)33)7-8-17(29)30/h1-4,13-14,16H,5-10H2,(H,25,31)(H,29,30)(H,32,33)(H4,23,24,26,27)/t13?,14?,16-/m0/s1 |
InChI Key |
LCGIJUUGFUFBDH-XUJLQICISA-N |
SMILES |
C1CC2=C(C(=NC(=N2)N)N)N3C1CC(C3)C4=CC=C(C=C4)C(=O)NC(CCC(=O)O)C(=O)O |
Isomeric SMILES |
C1CC2=C(C(=NC(=N2)N)N)N3C1CC(C3)C4=CC=C(C=C4)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
Canonical SMILES |
C1CC2=C(C(=NC(=N2)N)N)N3C1CC(C3)C4=CC=C(C=C4)C(=O)NC(CCC(=O)O)C(=O)O |
Synonyms |
5,10-methylene-5,6,7,8-tetrahydro-8,10-dideazaminopterin MTHDAZ |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















